molecular formula C20H20ClNO2 B14585204 6-Chloro-1-(hexylamino)anthracene-9,10-dione CAS No. 61100-59-2

6-Chloro-1-(hexylamino)anthracene-9,10-dione

Cat. No.: B14585204
CAS No.: 61100-59-2
M. Wt: 341.8 g/mol
InChI Key: CHJUCEDRDZFZQC-UHFFFAOYSA-N
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Description

6-Chloro-1-(hexylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in various fields. This compound features a chloro substituent at the 6th position and a hexylamino group at the 1st position of the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their interesting photophysical, photochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(hexylamino)anthracene-9,10-dione typically involves the substitution of the anthraquinone core. One common method is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and amination reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired substitution and functionalization.

Industrial Production Methods

Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation of anthracene using chromium (VI) as the oxidant . This method is favored for its efficiency and scalability, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(hexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions often require controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-1-(hexylamino)anthracene-9,10-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(hexylamino)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and biological properties. The chloro group enhances its reactivity, while the hexylamino group provides additional functionalization possibilities, making it a valuable compound for various applications .

Properties

CAS No.

61100-59-2

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

6-chloro-1-(hexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H20ClNO2/c1-2-3-4-5-11-22-17-8-6-7-15-18(17)20(24)14-10-9-13(21)12-16(14)19(15)23/h6-10,12,22H,2-5,11H2,1H3

InChI Key

CHJUCEDRDZFZQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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